Biphalin
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Overview
Description
Biphalin is a dimeric enkephalin endogenous peptide composed of two tetrapeptides derived from enkephalins, connected ‘tail-to-tail’ by a hydrazide bridge . It was designed and synthesized in 1982 by Andrzej W. Lipkowski as an analgesic peptide . This compound has a high affinity for both μ and δ opioid receptors, making it a potent opioid agonist .
Preparation Methods
Biphalin is synthesized using solution phase peptide synthesis, as its chemical structure does not allow for solid phase peptide synthesis . The synthesis involves the coupling of two tetra-amino acid fragments (Tyr-D-Ala-Gly-Phe-) joined tail-to-tail by a hydrazide bridge . The process includes the selection of protecting groups for the functional groups of amino acids, their deprotection, and peptide bond formation using diverse coupling reagents such as carbodiimide-based reagents (e.g., DCC or DIC) with additives like HOBt/HOAt or Oxyma .
Chemical Reactions Analysis
Biphalin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include carbodiimide-based reagents for peptide bond formation . The major products formed from these reactions are this compound analogues with modified μ/δ selectivity and increased potency .
Scientific Research Applications
Biphalin has been extensively studied for its antinociceptive effects, demonstrating excellent properties in acute, neuropathic, and chronic animal pain models . It is 1000 times more potent than morphine when administered intrathecally . Beyond its analgesic effects, this compound has shown potential as an antiviral, antiproliferative, anti-inflammatory, and neuroprotective agent . It has also been studied for its role in the regulation of other opioid system-dependent functions .
Mechanism of Action
Biphalin exerts its effects by binding to μ and δ opioid receptors, which are widespread in the central nervous system and peripheral tissues . The presence of two distinct pharmacophores confers on this compound a high affinity for these receptors, leading to its potent analgesic activity . The mechanism of action involves the modulation of pain signaling pathways and the regulation of other physiological functions .
Comparison with Similar Compounds
Biphalin is unique due to its dimeric structure and high affinity for both μ and δ opioid receptors . Similar compounds include enkephalins, which are endogenous opioid peptides, and other this compound analogues with modified structures . These analogues often involve modifications to the hydrazide bridge or the phenylalanine residues at the 4,4’ positions .
Properties
CAS No. |
83916-01-2 |
---|---|
Molecular Formula |
C46H56N10O10 |
Molecular Weight |
909.0 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[2-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C46H56N10O10/c1-27(51-43(63)35(47)21-31-13-17-33(57)18-14-31)41(61)49-25-39(59)53-37(23-29-9-5-3-6-10-29)45(65)55-56-46(66)38(24-30-11-7-4-8-12-30)54-40(60)26-50-42(62)28(2)52-44(64)36(48)22-32-15-19-34(58)20-16-32/h3-20,27-28,35-38,57-58H,21-26,47-48H2,1-2H3,(H,49,61)(H,50,62)(H,51,63)(H,52,64)(H,53,59)(H,54,60)(H,55,65)(H,56,66)/t27-,28-,35+,36+,37+,38+/m1/s1 |
InChI Key |
DESSEGDLRYOPTJ-VRANXALZSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Appearance |
Solid powder |
83916-01-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Tyr-Ala-Gly-Phe-NH2)2 (tyrosyl-alanyl-glycyl-phenylalaninamide)dimer biphalin bis(Tyr-Ala-Gly-PheNH2)hydrazide bis(tyrosyl-alanyl-glycyl-phenylalaninamide)hydrazide D-ENK D-ENK-O DALA(2) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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